molecular formula C6H3BrF3NO B15093087 4-Bromo-6-(trifluoromethyl)pyridin-3-OL

4-Bromo-6-(trifluoromethyl)pyridin-3-OL

Cat. No.: B15093087
M. Wt: 241.99 g/mol
InChI Key: CBXCDMWDEWFWDF-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)pyridin-3-OL is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 4th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-3-OL can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-fluoromethylpyridine with sodium hydroxide under basic conditions, followed by reduction with an alcohol to yield the desired product . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts to achieve the coupling reaction under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the availability of high-quality starting materials and reagents is crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethyl)pyridin-3-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and hydrogenated derivatives. These products can be further utilized in the synthesis of more complex molecules for various applications .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(trifluoromethyl)pyridin-3-OL is unique due to the specific positioning of the bromine, trifluoromethyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXCDMWDEWFWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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